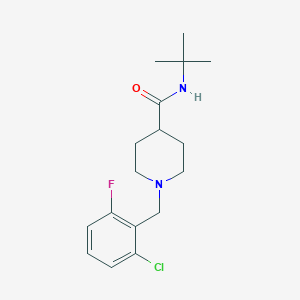
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol, also known as MPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a synthetic compound that belongs to the class of propargylamines.
Mecanismo De Acción
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol works by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of MAO-B, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol increases the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and physiological effects:
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been shown to improve cognitive function and memory in animal models. In addition, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potent neuroprotective and antidepressant effects, which make it a promising candidate for the treatment of neurodegenerative diseases and depression. However, one limitation of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and depression. Another direction is to study its potential toxicity and safety profile in humans. Additionally, the development of novel 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol derivatives with improved efficacy and safety could be a promising direction for future research.
Métodos De Síntesis
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is synthesized through a multistep process that involves the reaction of 1-methyl-2-piperidinone with diphenylacetylene. The reaction is catalyzed by a palladium catalyst, and the resulting product is then reduced using lithium aluminum hydride to yield 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol.
Aplicaciones Científicas De Investigación
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been studied for its antidepressant effects and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22-17-9-8-14-20(22)15-16-21(23,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,23H,8-9,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGWSBZUFXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)

![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)

![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![N-(3'-methyl-4-biphenylyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5183325.png)
acetic acid](/img/structure/B5183335.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5183359.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)